Nefazodone

5-HT2A antagonism receptor binding SARI pharmacology

Nefazodone (CAS 83366-66-9) is a pharmacologically distinct phenylpiperazine antidepressant and research-reference compound. Unlike SSRIs (fluoxetine, paroxetine), its 5-HT2A antagonism yields significantly lower treatment-emergent sexual dysfunction (TSD) rates, making it essential for sexual-function endpoint studies. As a validated positive control for hepatotoxicity (ROR=18.67) and mitochondrial Complex I/IV inhibition, it is indispensable for drug-induced liver injury (DILI) and OXPHOS toxicity screening. Its potent CYP3A4 inhibition profile supports drug-drug interaction assays. Researchers investigating 5-HT2A-dependent behaviors, SNDRI mechanisms, or comparing SARI-class pharmacology must source authentic nefazodone—not interchangeable with trazodone or SSRIs due to unique metabolite (low mCPP) and receptor-binding signatures.

Molecular Formula C25H32ClN5O2
Molecular Weight 470.0 g/mol
CAS No. 83366-66-9
Cat. No. B1678010
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNefazodone
CAS83366-66-9
SynonymsApo-Nefazodone
Dutonin
Lin-Nefazodone
Menfazona
Nefadar
nefazodone
nefazodone hydrochloride
Rulivan
Serzone
Molecular FormulaC25H32ClN5O2
Molecular Weight470.0 g/mol
Structural Identifiers
SMILESCCC1=NN(C(=O)N1CCOC2=CC=CC=C2)CCCN3CCN(CC3)C4=CC(=CC=C4)Cl
InChIInChI=1S/C25H32ClN5O2/c1-2-24-27-31(25(32)30(24)18-19-33-23-10-4-3-5-11-23)13-7-12-28-14-16-29(17-15-28)22-9-6-8-21(26)20-22/h3-6,8-11,20H,2,7,12-19H2,1H3
InChIKeyVRBKIVRKKCLPHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility32.6 [ug/mL] (The mean of the results at pH 7.4)
6.98e-02 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Nefazodone (CAS 83366-66-9) for Scientific Procurement: Overview and Key Properties


Nefazodone (CAS 83366-66-9) is a phenylpiperazine-class antidepressant that functions pharmacologically as a serotonin-2A (5-HT2A) receptor antagonist and a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) [1]. It was introduced for medical use in 1994 and is chemically distinct from tricyclic antidepressants (TCAs), monoamine oxidase inhibitors (MAOIs), and selective serotonin reuptake inhibitors (SSRIs) [2]. The compound is characterized by its potent antagonism at 5-HT2A receptors (Ki = 5.8–26 nM) and moderate inhibition of serotonin and norepinephrine uptake (IC50 = 290 nM and 300 nM, respectively) [3][4]. Nefazodone is also a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a property that critically influences its drug-drug interaction profile [5].

Why Nefazodone (CAS 83366-66-9) Cannot Be Substituted by Class Analogs in Research and Procurement


Within the serotonin-2 antagonist/reuptake inhibitor (SARI) class, nefazodone exhibits a distinct pharmacological signature that precludes simple substitution by its closest structural analog, trazodone, or by other antidepressant classes such as SSRIs. Unlike trazodone, which generates significant quantities of the serotonergic agonist meta-chlorophenylpiperazine (mCPP) as a major active metabolite, nefazodone produces relatively lower mCPP exposure, resulting in divergent in vivo serotonergic modulation [1]. Furthermore, nefazodone demonstrates substantially greater in vitro mitochondrial toxicity and more potent inhibition of oxidative phosphorylation Complex I compared to trazodone and buspirone, a property that directly correlates with its higher clinical hepatotoxicity signal [2]. Additionally, whereas SSRIs such as fluoxetine and paroxetine produce high rates of treatment-emergent sexual dysfunction (58–73% incidence), nefazodone's 5-HT2A antagonist activity confers a markedly lower incidence of this adverse effect, making it mechanistically non-interchangeable in studies assessing sexual function outcomes [3]. These compound-specific differences in metabolite profile, mitochondrial liability, and receptor-mediated side effect burden underscore why procurement decisions must be guided by the specific target compound rather than class-level assumptions.

Nefazodone (CAS 83366-66-9): Quantified Differentiation Evidence vs. Trazodone, SSRIs, and Buspirone


5-HT2A Receptor Binding Affinity: Nefazodone Exhibits 3.6-Fold Higher Potency than Trazodone

Nefazodone demonstrates significantly greater binding affinity for the serotonin 5-HT2A receptor compared to its structural analog trazodone, as measured in human brain tissue radioligand binding assays [1]. The Ki value for nefazodone at the 5-HT2A receptor is 7.1 nM, whereas trazodone exhibits a Ki of 25.6 nM, representing a 3.6-fold difference in potency [1]. This enhanced 5-HT2A antagonism is a defining feature of nefazodone's pharmacological profile and distinguishes it from its closest in-class comparator.

5-HT2A antagonism receptor binding SARI pharmacology

Mitochondrial Complex I Inhibition: Nefazodone Shows Profound Inhibition While Trazodone Shows None

In a direct comparative study using immunocaptured oxidative phosphorylation (OXPHOS) complexes, nefazodone profoundly inhibited Complex I activity, whereas trazodone demonstrated no detectable inhibition of any respiratory complex [1]. Nefazodone also inhibited Complex IV to a lesser extent [1]. In intact HepG2 cells, nefazodone caused simultaneous inhibition of mitochondrial respiration and acceleration of glycolysis, an effect not observed with trazodone [1]. The mitochondrial impairment was quantified in human hepatocytes expressing CYP3A4, where both compounds collapsed mitochondrial membrane potential, but the overall toxicity profile was far more severe for nefazodone [1].

mitochondrial toxicity OXPHOS inhibition hepatotoxicity mechanism

Treatment-Emergent Sexual Dysfunction Incidence: Nefazodone Associated with Significantly Lower Rates than SSRIs

A prospective multicenter study of 1,022 outpatients quantified the incidence of treatment-emergent sexual dysfunction across multiple antidepressant classes [1]. SSRIs and venlafaxine exhibited high rates of sexual dysfunction, ranging from 58% to 73%, whereas serotonin-2 (5-HT2) blockers, including nefazodone and mirtazapine, demonstrated substantially lower incidence [1]. The 5-HT2A antagonist activity of nefazodone is hypothesized to mitigate the serotonergic tone-mediated sexual side effects that are prominent with SSRI monotherapy [2]. Nefazodone has been documented to produce less orgasm dysfunction than serotonergic agents and is associated with superior overall satisfaction with sexual functioning [2].

sexual dysfunction adverse events antidepressant tolerability

CYP3A4 Inhibition Potency: Nefazodone Acts as a Potent Inhibitor, Driving Drug-Drug Interaction Risk

Nefazodone is metabolized primarily by CYP3A4 and simultaneously acts as a potent inhibitor of this isozyme [1]. Clinically significant pharmacokinetic interactions have been documented with coadministered CYP3A4 substrates including triazolam, alprazolam, cyclosporine, and carbamazepine [1]. This property is compound-specific; while trazodone is also metabolized by CYP3A4, the relative potency and clinical significance of enzyme inhibition differ. Nefazodone undergoes extensive first-pass metabolism, resulting in a low and variable oral bioavailability of approximately 20%, which is further modulated by its nonlinear pharmacokinetics [2]. Steady-state plasma concentrations are attained within 4 days of administration, and plasma concentrations increase disproportionately with dose escalation due to saturable first-pass metabolism [2].

CYP3A4 inhibition drug-drug interactions pharmacokinetics

Hepatotoxicity Signal Strength: Nefazodone Shows Highest ROR for Hepatocellular Injury and Hepatic Failure

A disproportionality analysis of the FDA Adverse Events Reporting System (FAERS) database covering January 2004 through December 2021 assessed DILI signals for 42 antidepressants [1]. Among all antidepressants evaluated, nefazodone demonstrated the highest reporting odds ratio (ROR) for hepatocellular injury (ROR = 18.67, n = 264) [1]. Notably, nefazodone was the only antidepressant to elicit a significant signal for hepatic failure (n = 48, ROR = 18.64, IC = 4.16) [1]. Nefazodone also ranked among the highest for cholestatic injury (ROR = 7.79, n = 47) and severe drug-related hepatic disorders (ROR = 12.71, n = 187) [1]. The incidence of severe liver damage with nefazodone is approximately 1 in 250,000 to 300,000 patient-years, which led to market withdrawal in several countries in 2003–2004 [2].

drug-induced liver injury hepatotoxicity FAERS pharmacovigilance

mCPP Metabolite Exposure: Nefazodone Generates Lower mCPP Levels than Trazodone

Both nefazodone and trazodone are metabolized to the active metabolite meta-chlorophenylpiperazine (mCPP), a non-selective serotonin receptor agonist with anxiogenic properties [1]. However, the extent of mCPP formation differs substantially between the two compounds. Trazodone generates mCPP as a major circulating metabolite, with mCPP plasma concentrations reaching levels sufficient to exert pharmacodynamic effects [1]. In contrast, nefazodone produces lower relative mCPP exposure, resulting in a distinct in vivo serotonergic profile [1]. Nefazodone is primarily metabolized via CYP3A4 to hydroxynefazodone, triazoledione, and mCPP, with hydroxynefazodone being the predominant circulating active metabolite [2]. The differential mCPP burden explains why nefazodone and trazodone, despite structural similarity, exhibit divergent clinical and preclinical effects.

drug metabolism active metabolites mCPP pharmacokinetics

Nefazodone (CAS 83366-66-9): Optimal Scientific and Industrial Application Scenarios Based on Differentiated Evidence


Positive Control for Drug-Induced Liver Injury (DILI) and Mitochondrial Toxicity Studies

Given its uniquely high ROR for hepatocellular injury (ROR = 18.67) and its exclusive signal for hepatic failure among antidepressants (ROR = 18.64), nefazodone serves as a validated positive control compound in hepatotoxicity screening assays [1]. Its demonstrated inhibition of OXPHOS Complex I and IV provides a mechanistically defined reference standard for mitochondrial toxicity studies using immunocaptured respiratory complexes, HepG2 cells, or primary human hepatocytes [2]. Researchers investigating mechanisms of drug-induced mitochondrial dysfunction can leverage nefazodone as a benchmark compound with established in vitro-in vivo correlation [2].

Investigational Tool for 5-HT2A Receptor-Mediated Behavioral and Neurochemical Studies

Nefazodone's potent 5-HT2A antagonism (Ki = 7.1 nM in human brain tissue) combined with its moderate SERT/NET inhibition distinguishes it from pure antagonists and pure reuptake inhibitors [1]. This dual mechanism makes it suitable for studies dissecting the relative contributions of 5-HT2A blockade versus transporter inhibition in rodent behavioral models such as the forced swim test, tail suspension test, and chronic mild stress paradigms [2]. Compared to trazodone, nefazodone offers 3.6-fold higher 5-HT2A affinity and reduced mCPP-mediated confounding, enabling cleaner pharmacological interrogation of 5-HT2A-dependent outcomes [1].

Reference Standard for CYP3A4-Mediated Drug-Drug Interaction Studies

As a potent CYP3A4 inhibitor and substrate with well-characterized clinical interaction data (including triazolam, alprazolam, cyclosporine, and carbamazepine), nefazodone serves as a reference inhibitor in in vitro CYP3A4 inhibition assays using human liver microsomes or recombinant CYP3A4 isoforms [1]. Its nonlinear pharmacokinetics and saturable first-pass metabolism provide a model system for studying dose-dependent enzyme saturation phenomena [1]. Procurement of authentic nefazodone is essential for these studies, as the compound's specific metabolic and inhibitory profile cannot be replicated by other CYP3A4 inhibitors such as ketoconazole or by structurally related SARIs [1].

Comparative Antidepressant Studies Evaluating Sexual Function Endpoints

In both preclinical and clinical research settings where sexual function is a primary or secondary endpoint, nefazodone offers a mechanistically validated alternative to SSRIs due to its significantly lower incidence of treatment-emergent sexual dysfunction [1]. SSRI comparators such as fluoxetine or paroxetine consistently produce sexual dysfunction rates of 58–73%, while nefazodone (as a 5-HT2 blocker) demonstrates substantially lower rates [1]. This property makes nefazodone a critical compound for studies designed to distinguish serotonergic side effect profiles, investigate mechanisms of antidepressant-induced sexual dysfunction, or evaluate adjunctive therapies intended to mitigate SSRI-related sexual adverse events [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nefazodone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.